molecular formula C24H27N3O5S2 B2928624 (E)-ethyl 3-methyl-2-((4-((3-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 850909-44-3

(E)-ethyl 3-methyl-2-((4-((3-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No. B2928624
CAS RN: 850909-44-3
M. Wt: 501.62
InChI Key: NFXSOEWISXSRDB-OCOZRVBESA-N
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Description

(E)-ethyl 3-methyl-2-((4-((3-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a useful research compound. Its molecular formula is C24H27N3O5S2 and its molecular weight is 501.62. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Research

Piperidine derivatives, such as the one in this compound, are significant in drug design due to their presence in over twenty classes of pharmaceuticals . The 3-methylpiperidin-1-yl moiety can be crucial for the interaction with biological targets, such as receptors or enzymes. This compound could be investigated for its potential as a lead structure in the development of new therapeutic agents.

Synthetic Cannabinoid Analogs

The structural characteristics of this compound suggest it could serve as an analog to synthetic cannabinoids . Research in this area could focus on the compound’s binding affinity to cannabinoid receptors and its effects, which could contribute to the understanding of cannabinoid-related pharmacology.

Antifungal Applications

Compounds with similar structural motifs have shown effectiveness against fungi, such as Aspergillus fumigatus . This compound could be explored for its antifungal properties, potentially contributing to the treatment of diseases like pulmonary aspergillosis.

Serotonin Receptor Antagonism

The piperidine derivative in this compound could be relevant in the context of serotonin receptor antagonism . Research could be directed towards its efficacy in improving cognitive function, which is often associated with serotonin receptor activity.

properties

IUPAC Name

ethyl 3-methyl-2-[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O5S2/c1-4-32-23(29)18-9-12-20-21(14-18)33-24(26(20)3)25-22(28)17-7-10-19(11-8-17)34(30,31)27-13-5-6-16(2)15-27/h7-12,14,16H,4-6,13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFXSOEWISXSRDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC(C4)C)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-ethyl 3-methyl-2-((4-((3-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

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